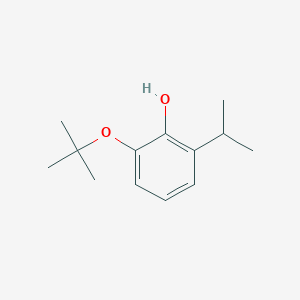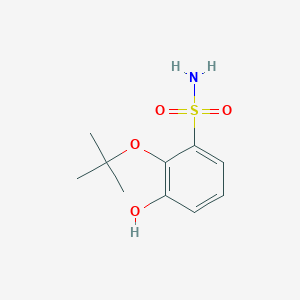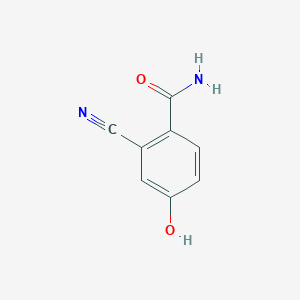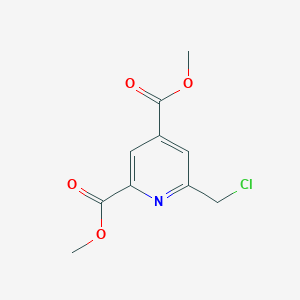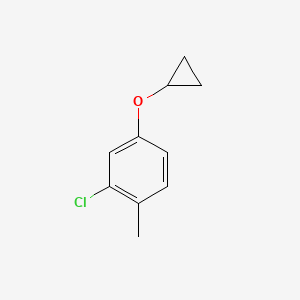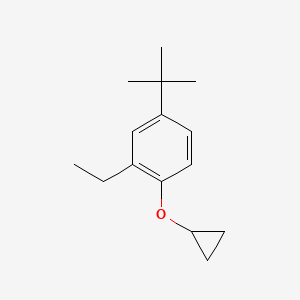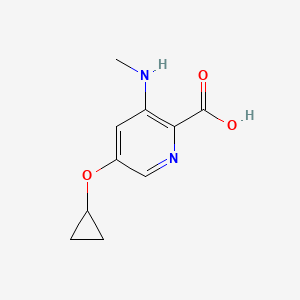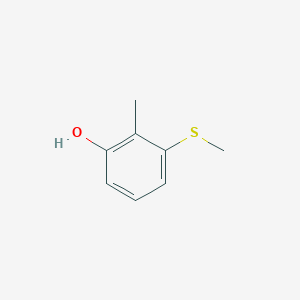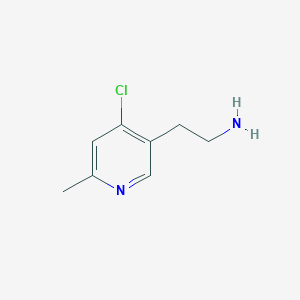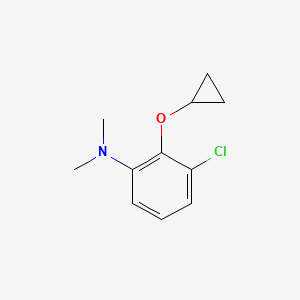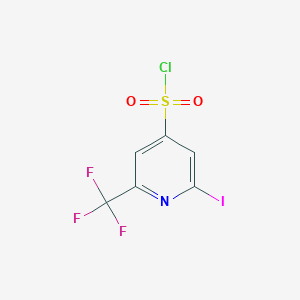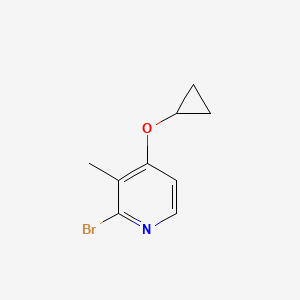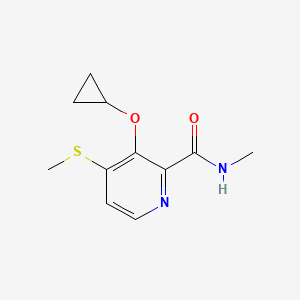
3-Cyclopropoxy-N-methyl-4-(methylthio)picolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-N-methyl-4-(methylthio)picolinamide is an organic compound with the molecular formula C11H14N2O2S and a molecular weight of 238.31 g/mol This compound is characterized by the presence of a cyclopropoxy group, a methylthio group, and a picolinamide core structure
Vorbereitungsmethoden
The synthesis of 3-Cyclopropoxy-N-methyl-4-(methylthio)picolinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the picolinamide core: This can be achieved by reacting 4-chloropicolinic acid with methylamine under suitable conditions to form N-methyl-4-chloropicolinamide.
Introduction of the methylthio group: The N-methyl-4-chloropicolinamide is then treated with sodium methanethiolate to replace the chlorine atom with a methylthio group, yielding N-methyl-4-(methylthio)picolinamide.
Analyse Chemischer Reaktionen
3-Cyclopropoxy-N-methyl-4-(methylthio)picolinamide undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The picolinamide core can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The cyclopropoxy group can be substituted with other nucleophiles under suitable conditions, such as reacting with sodium azide to form the corresponding azide derivative.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Major products formed from these reactions include sulfoxides, sulfones, amines, and azides .
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-N-methyl-4-(methylthio)picolinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-N-methyl-4-(methylthio)picolinamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s unique structure allows it to interact with various biological molecules, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
3-Cyclopropoxy-N-methyl-4-(methylthio)picolinamide can be compared with other similar compounds, such as:
3-Cyclopropoxy-4-(methylthio)picolinamide: This compound lacks the N-methyl group, which may affect its chemical reactivity and biological activity.
N-Methyl-picolinamide-4-thiol derivatives: These compounds have a thiol group instead of a methylthio group, which can significantly alter their chemical properties and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C11H14N2O2S |
|---|---|
Molekulargewicht |
238.31 g/mol |
IUPAC-Name |
3-cyclopropyloxy-N-methyl-4-methylsulfanylpyridine-2-carboxamide |
InChI |
InChI=1S/C11H14N2O2S/c1-12-11(14)9-10(15-7-3-4-7)8(16-2)5-6-13-9/h5-7H,3-4H2,1-2H3,(H,12,14) |
InChI-Schlüssel |
SWPVWIQEECGRQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=NC=CC(=C1OC2CC2)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


